(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.: 60342-79-2
VCID: VC21338559
Molecular Formula: C21H20N2O7
Molecular Weight: 412.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid - 60342-79-2](/images/no_structure.jpg)
Description |
(2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that is recognized as a glucuronide metabolite of carbamazepine, a widely used anticonvulsant and mood stabilizer medication. This compound is synthesized in the body through the glucuronidation process, which involves the conjugation of carbamazepine with glucuronic acid. This metabolic pathway is crucial for the detoxification and excretion of carbamazepine. Synthesis and MetabolismCarbamazepine is metabolized primarily in the liver by the enzyme UDP-glucuronyltransferase (UGT), which catalyzes the formation of its glucuronide metabolite. This process enhances the water solubility of carbamazepine, facilitating its excretion via urine. Research FindingsResearch on carbamazepine glucuronide has focused on its role in drug metabolism and pharmacokinetics. Studies have shown that variations in glucuronidation efficiency can affect the plasma levels of carbamazepine and its metabolites, impacting therapeutic efficacy and toxicity. Table 2: Metabolic Pathway
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CAS No. | 60342-79-2 | |||||||||
Product Name | (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid | |||||||||
Molecular Formula | C21H20N2O7 | |||||||||
Molecular Weight | 412.4 g/mol | |||||||||
IUPAC Name | (2S,3S,4S,5R,6R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid | |||||||||
Standard InChI | InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1 | |||||||||
Standard InChIKey | VKZWFMGCAPKSML-QXCZDIPSSA-N | |||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |||||||||
SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O | |||||||||
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O | |||||||||
Purity | > 95% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Synonyms | β-D-Glucopyranuronic acid, 1-deoxy-1-[(5H-dibenz[b,f]azepin-5-ylcarbonyl)amino]- | |||||||||
PubChem Compound | 21115954 | |||||||||
Last Modified | Feb 18 2024 |
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